molecular formula C8H9BrN2O2 B3247712 Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate CAS No. 1823496-03-2

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

Cat. No.: B3247712
CAS No.: 1823496-03-2
M. Wt: 245.07
InChI Key: BOBOPWYJBVELHA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-2-methylpyrimidine-5-carboxylate typically involves the bromination of 2-methylpyrimidine-5-carboxylate followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like acetic acid. The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are common.

Major Products Formed

    Nucleophilic substitution: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the pyrimidine ring.

    Ester hydrolysis: 4-bromo-2-methylpyrimidine-5-carboxylic acid.

Scientific Research Applications

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group make it a versatile compound for various chemical modifications, allowing it to bind to different enzymes and receptors. The exact pathways depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
  • Ethyl 4-fluoro-2-methylpyrimidine-5-carboxylate
  • Ethyl 4-iodo-2-methylpyrimidine-5-carboxylate

Uniqueness

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions. This unique reactivity makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4-bromo-2-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBOPWYJBVELHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823496-03-2
Record name ethyl 4-bromo-2-methylpyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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